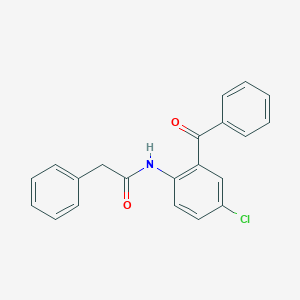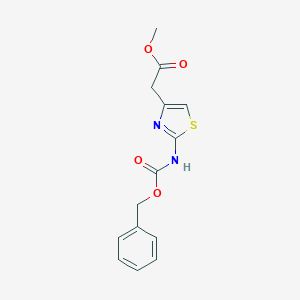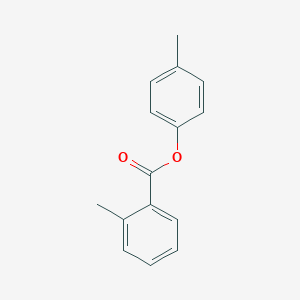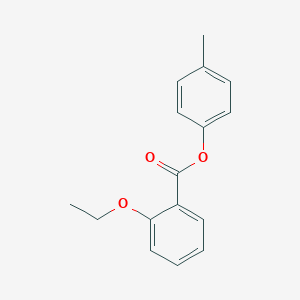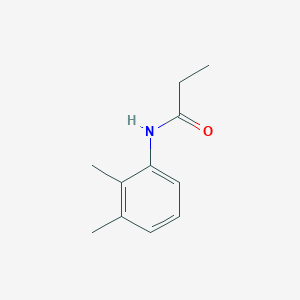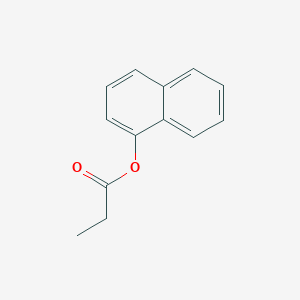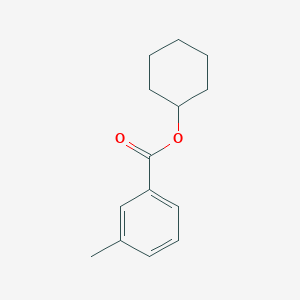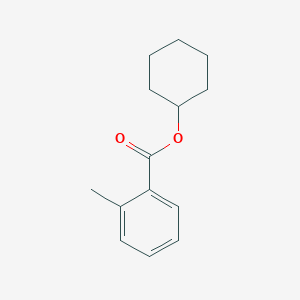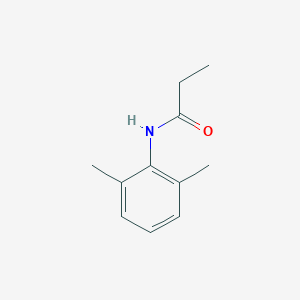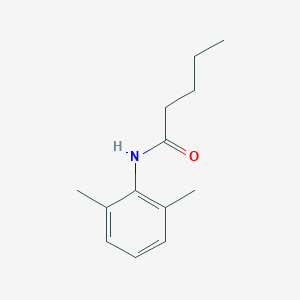
N-(2,6-dimethylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)pentanamide, also known as DMPA, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its various properties and effects.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pentanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2,6-dimethylphenyl)pentanamide has also been found to inhibit the growth of cancer cells and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,6-dimethylphenyl)pentanamide in lab experiments is its well-established safety profile. It has been extensively studied and has been found to be relatively non-toxic. However, one of the limitations of using N-(2,6-dimethylphenyl)pentanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)pentanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of N-(2,6-dimethylphenyl)pentanamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)pentanamide is a synthetic compound that has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has potential uses in the treatment of various diseases. While there are some limitations to its use in lab experiments, N-(2,6-dimethylphenyl)pentanamide remains a valuable tool for researchers in the field of pharmacology and drug development.
Métodos De Síntesis
N-(2,6-dimethylphenyl)pentanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with pentanoyl chloride. The resulting compound is then treated with ammonia to obtain N-(2,6-dimethylphenyl)pentanamide.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)pentanamide has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. N-(2,6-dimethylphenyl)pentanamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
33098-77-0 |
|---|---|
Nombre del producto |
N-(2,6-dimethylphenyl)pentanamide |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-9-12(15)14-13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
Clave InChI |
NKAJIRABTPKGEC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
SMILES canónico |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Otros números CAS |
33098-77-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



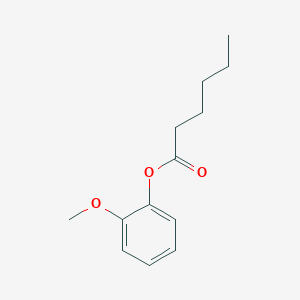
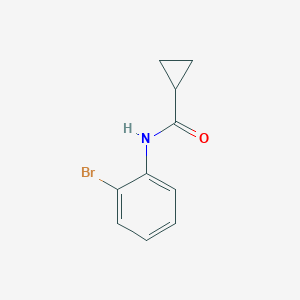
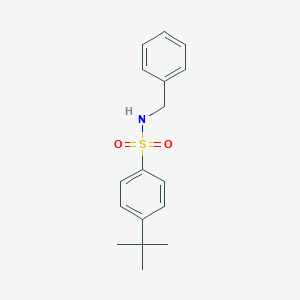
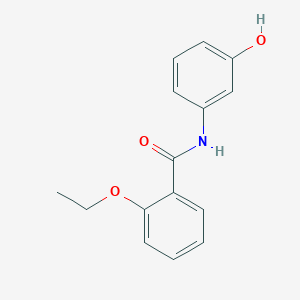
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
